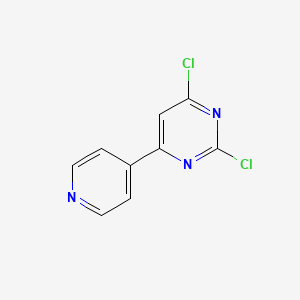

2,4-Dichloro-6-(pyridin-4-yl)pyrimidine

CAS No.: 53345-49-6

Cat. No.: VC2943676

Molecular Formula: C9H5Cl2N3

Molecular Weight: 226.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53345-49-6 |

|---|---|

| Molecular Formula | C9H5Cl2N3 |

| Molecular Weight | 226.06 g/mol |

| IUPAC Name | 2,4-dichloro-6-pyridin-4-ylpyrimidine |

| Standard InChI | InChI=1S/C9H5Cl2N3/c10-8-5-7(13-9(11)14-8)6-1-3-12-4-2-6/h1-5H |

| Standard InChI Key | NXHWJQTVRIKAMU-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C2=CC(=NC(=N2)Cl)Cl |

| Canonical SMILES | C1=CN=CC=C1C2=CC(=NC(=N2)Cl)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

2,4-Dichloro-6-(pyridin-4-yl)pyrimidine features a pyrimidine core with chlorine atoms at positions 2 and 4, and a pyridine ring attached through its para (4) position to the 6-position of the pyrimidine ring. This structure creates a molecule with multiple nitrogen atoms in both aromatic rings, making it electron-deficient and susceptible to nucleophilic attack, particularly at the carbon atoms bearing the chlorine substituents.

The structural characteristics of this compound can be compared to the related 4,6-Dichloro-2-(pyridin-2-yl)pyrimidine, which has a different arrangement of substituents. The latter has chlorine atoms at positions 4 and 6, with a pyridin-2-yl group at position 2 . This positional isomerism significantly affects the reactivity and physical properties of these compounds.

Physical Properties

Based on the properties of structurally similar compounds, 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine is likely to possess the following physical characteristics:

The compound is expected to show limited water solubility due to its aromatic character and chlorine substituents, but would likely dissolve well in common organic solvents such as chloroform, dichloromethane, DMSO, and DMF, similar to 2,4-Dichloro-6-methylpyrimidine which is soluble in chloroform, ether, ethyl acetate, and toluene .

Spectroscopic Properties

The spectroscopic profile of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine would likely show characteristic features:

NMR Spectroscopy: The 1H NMR spectrum would be expected to show signals for the pyrimidine C-H proton and the four protons of the pyridine ring, with distinctive coupling patterns. The pyridine protons would likely appear as two doublets in the aromatic region (δ 7.5-8.5 ppm), while the single pyrimidine proton would appear as a singlet, typically downfield due to the electron-withdrawing effects of the adjacent nitrogen atoms and chlorine substituents.

IR Spectroscopy: The IR spectrum would display characteristic bands for C=N stretching (1600-1500 cm-1), aromatic C=C stretching, and C-Cl stretching (around 750-700 cm-1).

Mass Spectrometry: The molecular ion peak would appear at m/z ≈ 226-227, with a characteristic isotope pattern due to the presence of two chlorine atoms.

Synthesis Methods

Conventional Synthetic Routes

The synthesis of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine likely follows routes similar to those used for related dichloropyrimidines. Based on the synthesis methods for analogous compounds, possible synthetic strategies include:

-

From the corresponding hydroxypyrimidine precursor: Treatment of 2,4-dihydroxy-6-(pyridin-4-yl)pyrimidine with phosphorus oxychloride (POCl₃) would convert the hydroxyl groups to chlorine atoms. This approach is similar to the method described for 2,4-dichloro-5-methoxy pyrimidine .

-

Cross-coupling reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) between 2,4,6-trichloropyrimidine and 4-pyridylboronic acid could selectively substitute the chlorine at position 6.

-

Direct cyclization method: Formation of the pyrimidine ring through cyclization reactions, starting from appropriately substituted amidines and malonic acid derivatives, followed by chlorination.

Reactivity and Chemical Behavior

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 of the pyrimidine ring in 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine are highly susceptible to nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring and the additional nitrogen atoms in both rings, which make the carbon-chlorine bonds more polarized.

The reactivity of the chlorine atoms would likely follow the order: position 4 > position 2, due to the activating effect of the nitrogen atoms in the pyrimidine ring and their relative positions. This differential reactivity allows for selective substitution of one chlorine atom over the other under controlled conditions.

Common nucleophiles that could react with this compound include:

-

Amines (primary and secondary)

-

Alcohols and alkoxides

-

Thiols and thiolates

-

Organometallic reagents

Cross-Coupling Reactions

The chlorine atoms also make this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura coupling: Reaction with aryl or heteroaryl boronic acids

-

Negishi coupling: Reaction with organozinc compounds

-

Stille coupling: Reaction with organotin compounds

-

Sonogashira coupling: Reaction with terminal alkynes

Applications

Pharmaceutical Applications

Dichloropyrimidine derivatives have significant potential in medicinal chemistry, and 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine could serve as a valuable scaffold for developing bioactive compounds. The reactive chlorine atoms allow for diverse structural modifications to optimize biological activity and pharmacokinetic properties.

Potential therapeutic areas include:

-

Antimicrobial agents: Many pyrimidine derivatives exhibit antibacterial, antifungal, or antiviral activities.

-

Anti-cancer drugs: Substituted pyrimidines form the core of several anticancer agents, targeting various biological pathways.

-

Central nervous system (CNS) active compounds: The nitrogen-rich structure could allow for interactions with various CNS receptors.

-

Enzyme inhibitors: The planar heterocyclic system could serve as a hinge-binding motif for various kinase inhibitors.

Materials Science Applications

In materials science, 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine might find applications in:

-

Coordination polymers and metal-organic frameworks (MOFs): The multiple nitrogen atoms could serve as coordination sites for metal ions, creating extended network structures.

-

Organic electronics: The electron-deficient nature of the molecule could make derivatives useful in electron-transport materials for organic light-emitting diodes (OLEDs) or organic photovoltaics.

-

Liquid crystals: Appropriately substituted derivatives might exhibit liquid crystalline behavior due to the rigid core structure.

Synthetic Intermediates

As a bifunctional reactive molecule, 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine would serve as a valuable intermediate in the synthesis of more complex structures, including:

-

Combinatorial libraries: The two reactive sites allow for the systematic generation of diverse compound libraries.

-

Macrocyclic compounds: Sequential functionalization of the chlorine positions could lead to precursors for macrocyclization.

-

Dendrimers: The rigid core structure with multiple reactive sites makes it suitable as a building block for dendritic structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume